Fluprostenol is a synthetic analog of prostaglandin F2α (PGF2α) classified as a prostanoid FP receptor (FP receptor) agonist. [, , , , , , , , ] In scientific research, fluprostenol serves as a valuable tool for investigating the physiological and pathological roles of PGF2α and FP receptors in various biological systems. [, , , , , , , , ]
Fluprostenol is classified as a prostaglandin analog and falls under the category of pharmaceutical compounds used for various therapeutic applications. Its chemical formula is , and it has a molecular weight of 458.47 g/mol. The compound is typically synthesized through various chemical pathways that optimize yield and enantioselectivity, which are crucial for its efficacy in biological applications.
The synthesis generally follows these stages:
Fluprostenol's molecular structure features a cyclopentane core with hydroxyl groups and a trifluoromethyl group attached to its aromatic ring. The stereochemistry around specific carbon centers is critical for its biological activity.
The compound's structure can be represented as follows:
This representation highlights the unique features that contribute to its biological function.
Fluprostenol participates in several chemical reactions that are essential for its synthesis and modification:
Recent studies have demonstrated efficient methods for synthesizing fluprostenol that minimize waste and maximize yield, such as using nickel-catalyzed reactions .
Fluprostenol exerts its biological effects primarily through binding to specific prostaglandin receptors (EP receptors). This interaction leads to various physiological responses, including:
The precise mechanism involves G-protein coupled receptor signaling pathways that activate downstream effects such as increased intracellular calcium levels and enhanced nitric oxide production.
Fluprostenol exhibits distinct physical properties that are relevant for its application:
These properties are crucial for determining the appropriate formulation and storage conditions for pharmaceutical applications.
Fluprostenol finds significant applications in both veterinary medicine and research settings:
Fluprostenol is a potent synthetic prostaglandin F₂α (PGF₂α) analog that functions primarily as a high-affinity agonist at the FP prostaglandin receptor. Upon binding, it activates Gq-protein-coupled signaling pathways, leading to phospholipase C (PLC) activation, inositol phosphate (IP) turnover, and subsequent mobilization of intracellular calcium ([Ca²⁺]i) [4] [9]. In rat vascular smooth muscle cells (A7r5 lineage), fluprostenol exhibits an EC₅₀ of 4.45 ± 0.19 nM for PLC activation and effectively elevates [Ca²⁺]i, confirming robust FP receptor coupling [9]. This signaling cascade is pertussis toxin-insensitive, indicating Gq-protein mediation rather than Gi/o involvement [4].
Despite its FP selectivity, fluprostenol shows measurable cross-reactivity at other prostanoid receptors. Binding studies reveal moderate affinity for the EP3 receptor (Kᵢ = 4,533 ± 597 nM) and thromboxane (TP) receptors (Kᵢ = 121,063 ± 20,714 nM), though its potency at FP receptors (Kᵢ = 98 ± 9 nM) remains significantly higher [3] [5]. Functional assays corroborate this selectivity profile: Fluprostenol’s efficacy at EP3 and TP receptors is substantially lower (<5% of FP response), underscoring its suitability as a tool compound for FP-specific pathways [1] [9].
Table 1: Functional Potency (EC₅₀) of Fluprostenol and Reference Agonists in FP Receptor Signaling
Compound | EC₅₀ (nM) for PI Turnover | Efficacy (% vs. Cloprostenol) |
---|---|---|
Cloprostenol (FP ref.) | 0.84 ± 0.06 | 100% |
Fluprostenol | 4.45 ± 0.19 | ≥85% |
17-Phenyl-PGF₂α | 2.80 ± 0.59 | ≥85% |
PGF₂α | 30.9 ± 2.82 | 80% |
Data derived from A7r5 cell assays [9]
The structural basis for fluprostenol’s high FP receptor affinity centers on modifications to the native PGF₂α molecule. Key alterations include:
Comparative studies with analogs like travoprost (active metabolite = fluprostenol) and latanoprost demonstrate that the trifluoromethyl aromatic moiety uniquely enhances FP binding. Travoprost’s free acid (structurally identical to fluprostenol) shows a Kᵢ of 35 ± 5 nM at human FP receptors, outperforming latanoprost acid (Kᵢ = 83 ± 2 nM), which lacks this group [3] [5]. Molecular modeling confirms that the trifluoromethyl group engages in π-stacking interactions with FP receptor tyrosine residues, while the C9/C11 hydroxyls form hydrogen bonds with transmembrane domains [5].
Table 2: Impact of Structural Features on FP Receptor Binding Affinity
Structural Feature | Role in FP Receptor Binding | Example Analog (Kᵢ, nM) |
---|---|---|
15(S)-OH configuration | Hydrogen bonding to Ser/Thr residues | Fluprostenol (98) |
3-(Trifluoromethyl)phenoxy group | Hydrophobic interaction & π-stacking | Travoprost acid (35) |
C13-trans-double bond | Conformational rigidity for receptor docking | Latanoprost acid (83) |
Carboxylic acid at C1 | Ionic interaction with Arg residues | PGF₂α (130) |
Binding data sourced from competitive radioligand assays [3] [5] [6]
Fluprostenol is administered as a racemic mixture, but its enantiomers exhibit distinct pharmacological profiles. The 15(S)-enantiomer demonstrates near-complete FP receptor agonism (efficacy = 95% of cloprostenol), while the 15(R)-enantiomer acts as a weak partial agonist (efficacy <20%) [7] [9]. Pharmacodynamic studies confirm that 15(S)-fluprostenol elevates [Ca²⁺]i with 2-fold greater efficacy than natural PGF₂α in human myometrial cells, attributable to slower receptor dissociation kinetics [4] [9].
Among synthetic FP agonists, fluprostenol’s relative potency ranks below cloprostenol but above latanoprost and PGF₂α itself:
Notably, structural analogs like AL-8810 (9β,15R-diol fluprostenol derivative) function as competitive FP antagonists despite minor modifications. AL-8810 binds FP receptors (Kᵢ ≈ 261 nM) but elicits only 19% efficacy in PLC activation, effectively antagonizing fluprostenol’s effects [2] [5]. This underscores how subtle stereochemical changes convert full agonists into partial agonists/antagonists, informing the design of biased FP ligands.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7